Cas no 39575-67-2 (Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-)
![Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- structure](https://ja.kuujia.com/scimg/cas/39575-67-2x500.png)
Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- 化学的及び物理的性質
名前と識別子
-
- Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-
- (4-(2-methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide
- (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide
- 39575-67-2
- SCHEMBL1934134
- magnesium;2-methyl-2-phenyl-1,3-dioxolane;bromide
- MFCD18253586
- (4-(2-methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in 2-MeTHF
-
- MDL: MFCD18253586
- インチ: InChI=1S/C10H11O2.BrH.Mg/c1-10(11-7-8-12-10)9-5-3-2-4-6-9;;/h3-6H,7-8H2,1H3;1H;/q-1;;+2/p-1
- InChIKey: AFHYHOYFXAIHRE-UHFFFAOYSA-M
計算された属性
- せいみつぶんしりょう: 265.97928Da
- どういたいしつりょう: 265.97928Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 249
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB570729-100ml |
(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in THF; . |
39575-67-2 | 100ml |
€1688.40 | 2024-08-02 | ||
abcr | AB570728-50 ml |
(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in 2-MeTHF; . |
39575-67-2 | 50 ml |
€1079.80 | 2024-04-17 | ||
abcr | AB570729-100 ml |
(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in THF; . |
39575-67-2 | 100 ml |
€1688.40 | 2024-04-17 | ||
abcr | AB570728-50ml |
(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in 2-MeTHF; . |
39575-67-2 | 50ml |
€1079.80 | 2024-08-02 | ||
abcr | AB570729-50 ml |
(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in THF; . |
39575-67-2 | 50 ml |
€1079.80 | 2024-04-17 | ||
abcr | AB570728-100 ml |
(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in 2-MeTHF; . |
39575-67-2 | 100 ml |
€1688.40 | 2024-04-17 | ||
abcr | AB570728-100ml |
(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in 2-MeTHF; . |
39575-67-2 | 100ml |
€1688.40 | 2024-08-02 | ||
abcr | AB570729-50ml |
(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in THF; . |
39575-67-2 | 50ml |
€1079.80 | 2024-08-02 |
Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- 関連文献
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-に関する追加情報
Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]]: A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl] (CAS No. 39575-67-2) is a compound of significant interest in the realm of chemical and pharmaceutical research. This organometallic compound, featuring a magnesium center coordinated to a bromo substituent and an aromatic ring substituted with a 2-methyl-1,3-dioxolan-2-yl moiety, has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development.
The compound's molecular structure, characterized by its rigid aromatic backbone and the presence of a dioxolan ring, makes it a versatile intermediate in organic synthesis. The bromo group attached to the magnesium center enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Negishi couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in the development of novel pharmaceuticals.
In recent years, the field of medicinal chemistry has seen a surge in the exploration of organometallic compounds due to their ability to facilitate efficient and selective transformations. Magnesium-based reagents, in particular, have been highlighted for their role in promoting C-C bond formation under mild conditions. This characteristic is particularly advantageous in drug discovery pipelines, where high yields and minimal byproduct formation are critical.
The 4-(2-methyl-1,3-dioxolan-2-yl)phenyl moiety introduces an interesting electronic and steric environment to the molecule. The dioxolan ring, known for its stability and ability to participate in various chemical reactions, can influence the overall reactivity of the compound. Additionally, the methyl group on the dioxolan ring can serve as a handle for further derivatization, enabling the construction of more intricate molecular frameworks.
Recent studies have demonstrated the utility of Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl] in the synthesis of biologically active molecules. For instance, researchers have leveraged this compound to develop novel heterocyclic scaffolds that exhibit promising pharmacological properties. The ability to introduce diverse functional groups while maintaining structural integrity makes this compound a valuable tool in medicinal chemistry.
The pharmaceutical industry has been increasingly interested in exploring new chemical entities that can modulate biological pathways effectively. Magnesium complexes have shown potential in this regard due to their ability to interact with biological targets in unique ways. The bromo-Magnesium intermediate can be used to generate novel analogs of known drugs or entirely new molecules with tailored properties.
The synthesis of Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl] involves careful consideration of reaction conditions to ensure high yield and purity. Typically, the preparation involves the reaction of 4-bromoacetophenone with magnesium metal in an appropriate solvent system under inert conditions. The subsequent introduction of the 2-methyl-1,3-dioxolan-2-yl group can be achieved through nucleophilic substitution or other suitable methods.
In conclusion, Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl] represents a fascinating compound with significant potential in both academic research and industrial applications. Its unique structural features and reactivity make it a valuable building block for constructing complex molecules. As research continues to uncover new applications for organometallic compounds like this one, their role in advancing chemical synthesis and drug development is expected to grow even further.
39575-67-2 (Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-) 関連製品
- 54198-75-3((2,6-dimethylpyrimidin-4-yl)methanol)
- 70978-41-5(N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide)
- 27700-54-5(3-Chlorophenylglyoxal)
- 914802-11-2(4-[(benzyloxy)methyl]-6-chloropyrimidine)
- 1806993-70-3(Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate)
- 73080-75-8(Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano3,2-cquinoline-2-carboxylic Acid Ester)
- 2097934-48-8(3-fluoro-N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}benzamide)
- 1188264-63-2(5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile)
- 895488-04-7(2-(phenylsulfanyl)-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylacetamide)
- 2680822-17-5(2-[(2,2,2-Trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid)
